Sodium 2,3-dihydroxy-3-methylbutanoate hydrate
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Overview
Description
It is a racemic form of an intermediate in the catabolism and anabolism of L-valine . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known to be an intermediate in l-valine catabolism and anabolism .
Biochemical Pathways
Sodium 2,3-dihydroxy-3-methylbutanoate hydrate plays a role in the catabolism (breakdown) and anabolism (synthesis) of the amino acid L-valine .
Action Environment
It is recommended to be stored at 2-8°c and protected from light and moisture for stability .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in L-valine catabolism and anabolism . This suggests that it may interact with enzymes and other biomolecules involved in these metabolic pathways.
Cellular Effects
Given its role in L-valine metabolism, it may influence cell function by participating in the synthesis or breakdown of this essential amino acid .
Molecular Mechanism
As an intermediate in L-valine metabolism, it may bind to enzymes involved in this pathway, potentially influencing their activity .
Dosage Effects in Animal Models
Currently, there is no available data on the effects of Sodium 2,3-dihydroxy-3-methylbutanoate hydrate at different dosages in animal models. Future studies could provide valuable insights into its potential therapeutic applications and safety profile .
Metabolic Pathways
This compound is involved in the metabolic pathways of L-valine, an essential amino acid . The specific enzymes and cofactors it interacts with within these pathways are not well-defined.
Subcellular Localization
Future studies could reveal whether it is directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,3-dihydroxy-3-methylbutanoate hydrate typically involves the reaction of 2,3-dihydroxy-3-methylbutanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,3-dihydroxy-3-methylbutanoate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-keto-3-methylbutanoate.
Reduction: It can be reduced to form 2,3-dihydroxy-3-methylbutanol.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: 2-keto-3-methylbutanoate
Reduction: 2,3-dihydroxy-3-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2,3-dihydroxy-3-methylbutanoate hydrate is utilized in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic effects in metabolic disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-methyl-2-oxobutyrate
- Sodium hippurate hydrate
- Methyl 2-hydroxy-2-methyl-3-oxobutyrate
Uniqueness
Sodium 2,3-dihydroxy-3-methylbutanoate hydrate is unique due to its specific role in the metabolism of L-valine. Unlike other similar compounds, it serves as a direct intermediate in both the catabolic and anabolic pathways of this essential amino acid .
Properties
IUPAC Name |
sodium;2,3-dihydroxy-3-methylbutanoate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4.Na.H2O/c1-5(2,9)3(6)4(7)8;;/h3,6,9H,1-2H3,(H,7,8);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRRZNPTTZIUMS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)[O-])O)O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74294-97-6 |
Source
|
Record name | (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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